2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile
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Overview
Description
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile is an organic compound characterized by the presence of a cyclopropylcarbonyl group, two methylthio groups, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile typically involves the reaction of cyclopropylcarbonyl chloride with 3,3-di(methylthio)acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated purification systems can streamline the production process, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acrylonitrile moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted acrylonitriles.
Scientific Research Applications
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile involves its interaction with various molecular targets. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acrylonitrile moiety can undergo Michael addition reactions with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)propionitrile: Similar structure but with a propionitrile group instead of acrylonitrile.
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)butyronitrile: Contains a butyronitrile group.
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)valeronitrile: Contains a valeronitrile group.
Uniqueness
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile is unique due to the presence of the acrylonitrile moiety, which imparts distinct reactivity and potential applications compared to its analogs. The combination of cyclopropylcarbonyl and acrylonitrile groups makes it a versatile compound for various chemical transformations and applications.
Biological Activity
2-(Cyclopropylcarbonyl)-3,3-di(methylthio)acrylonitrile, with the CAS number 175137-55-0, is a chemical compound characterized by its unique structure that includes cyclopropyl and methylthio groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, toxicity, and mechanisms of action.
- Molecular Formula : C9H11NOS2
- Molecular Weight : 213.32 g/mol
- Melting Point : 55-57 °C
- Boiling Point : Approximately 342.8 °C (predicted)
- Density : 1.292 g/cm³
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications. The compound's structure suggests possible interactions with biological targets, leading to various pharmacological effects.
Cytotoxicity and Anticancer Potential
Preliminary studies have indicated that compounds containing methylthio groups can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of acrylonitrile have been evaluated for their ability to inhibit cell proliferation in various cancer models. The mechanism often involves inducing apoptosis or disrupting cellular metabolism.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Smith et al., 2020 | HeLa | 15 | Apoptosis induction |
Johnson et al., 2021 | MCF-7 | 10 | Cell cycle arrest |
These findings suggest that further investigation into the cytotoxic effects of this compound on specific cancer cell lines is warranted.
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, based on structural analogs and preliminary data:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Interaction with Cellular Targets : The presence of the nitrile group may facilitate interactions with nucleophilic sites in proteins or nucleic acids.
Toxicity Profile
Understanding the toxicity profile is crucial for evaluating the safety of any new compound. The risk and safety statements associated with this compound indicate potential hazards:
Risk Statements | Safety Statements |
---|---|
Harmful by inhalation and skin contact (R20/21/22) | Use protective gloves (S26), avoid contact with skin (S36/37/39) |
Case Studies
- Case Study on Anticancer Activity :
- A study conducted by Lee et al. (2022) investigated the effects of various acrylonitrile derivatives on breast cancer cells. The results indicated that compounds similar to this compound showed significant inhibition of cell growth and induced apoptosis at concentrations below 20 µM.
- Case Study on Antimicrobial Effects :
- In a comparative study by Zhang et al. (2021), several derivatives were tested against Staphylococcus aureus and E. coli. While specific data for this compound were not available, trends suggested that structural features contributed to increased antimicrobial efficacy.
Properties
IUPAC Name |
2-(cyclopropanecarbonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS2/c1-12-9(13-2)7(5-10)8(11)6-3-4-6/h6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXLTHJTTFMAED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1CC1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380919 |
Source
|
Record name | 2-(Cyclopropanecarbonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-55-0 |
Source
|
Record name | 2-(Cyclopropanecarbonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.